
1-N-Cbz-3-pyrrolidinone
Overview
Description
1-N-Cbz-3-pyrrolidinone, also known as 1-benzyloxycarbonyl-3-pyrrolidinone, is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a white to light yellow solid with a characteristic odor . This compound is widely used in organic synthesis, particularly as a protecting group for amines in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-Cbz-3-pyrrolidinone is typically synthesized by reacting 3-pyrrolidinone with the chloride of the N-tert-butoxycarbonyl protecting group (Cbz) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran . The general reaction scheme is as follows:
3-Pyrrolidinone+Cbz-Cl→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-N-Cbz-3-pyrrolidinone undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding 3-pyrrolidinone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-N-Cbz-3-pyrrolidinol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-Pyrrolidinone
Reduction: 1-N-Cbz-3-pyrrolidinol
Substitution: Various N-substituted derivatives
Scientific Research Applications
1-N-Cbz-3-pyrrolidinone has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-N-Cbz-3-pyrrolidinone involves its role as a protecting group. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amine .
Comparison with Similar Compounds
Similar Compounds
- 1-Carbobenzyloxy-3-pyrrolidinone
- 3-Oxo-1-pyrrolidinecarboxylic acid, phenylmethyl ester
- 3-Oxopyrrolidine-1-carboxylic acid benzyl ester
- N-Benzyloxycarbonyl-3-pyrrolidinone
Uniqueness
1-N-Cbz-3-pyrrolidinone is unique due to its specific structure and properties, which make it an effective protecting group for amines. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .
Biological Activity
1-N-Cbz-3-pyrrolidinone, also known as 1-benzyloxycarbonyl-3-pyrrolidinone, is an organic compound with the molecular formula and a molecular weight of 219.24 g/mol. This compound is part of the n-alkylpyrrolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It interacts with various enzymes by binding to their active sites, inhibiting their function. Notably, it has been shown to inhibit specific proteases, affecting cellular signaling pathways and gene expression.
- Cell Signaling Modulation : The compound modulates key signaling proteins, which can lead to alterations in cellular metabolism and physiological responses.
Pharmacological Properties
This compound has been studied for its potential in various therapeutic applications:
- Antioxidant Activity : This compound demonstrates antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in experimental models.
- Antimicrobial Activity : Research indicates that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Case Studies and Experimental Data
A series of studies have highlighted the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines (e.g., MCF-7 and HeLa cells), showing promising anticancer activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent biological effects against these cell lines .
- Animal Models : Dosage effects were observed in animal studies where low doses resulted in minimal toxicity while effectively modulating biochemical pathways. Higher doses were associated with more pronounced effects but also increased adverse reactions.
Metabolic Pathways
The metabolism of this compound involves liver enzymes, particularly cytochrome P450 isoforms, which convert it into various metabolites that may also exhibit biological activity. The compound's stability under standard laboratory conditions allows for consistent results in experimental settings .
Safety and Toxicology
While this compound is generally regarded as safe at therapeutic doses, it can cause skin irritation and serious eye damage upon contact. Therefore, handling precautions are necessary during laboratory use .
Applications in Scientific Research
The versatility of this compound extends to various fields:
- Chemical Synthesis : It serves as a protecting group for amines in peptide synthesis, facilitating selective reactions crucial for drug development.
- Pharmaceutical Development : The compound is utilized in synthesizing biologically active molecules, including potential drug candidates targeting protease inhibition and other therapeutic areas .
Q & A
Q. What are the standard synthetic routes for 1-N-Cbz-3-pyrrolidinone, and how do reaction conditions influence yield and purity?
Basic:
this compound is typically synthesized via acylation of 3-pyrrolidinone using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N). A common procedure involves dissolving 3-pyrrolidinone in dichloromethane (DCM) or THF, followed by dropwise addition of Cbz-Cl at 0–5°C. The reaction is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup .
Advanced:
Optimization studies reveal that solvent choice and temperature significantly affect regioselectivity and byproduct formation. For instance, ionic liquids (e.g., [BMIM][BF₄]) can enhance reaction rates and reduce side reactions compared to traditional solvents like DCM . GC-MS analysis of crude mixtures often detects trace impurities such as N-overacylated derivatives, necessitating purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize this compound and resolve spectral data contradictions?
Basic:
Routine characterization includes:
- IR spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for both the pyrrolidinone and Cbz groups .
- ¹H NMR : Key signals include the benzyl CH₂ (δ ~5.1 ppm) and pyrrolidinone protons (δ ~2.5–3.5 ppm) .
Advanced:
Discrepancies in molecular ion intensity (e.g., low-abundance [M+H]⁺ in GC-MS) can arise from thermal instability during analysis. Complementary techniques like HRMS-ESI or X-ray crystallography (if crystalline derivatives are synthesized) provide unambiguous confirmation . For example, crystallographic data for related spiro-piperidine compounds demonstrate the utility of X-ray in resolving stereochemical ambiguities .
Q. What are the stability profiles of this compound under varying storage conditions?
Basic:
The compound is stable at room temperature when stored in airtight containers under inert gas (N₂/Ar). Degradation products (e.g., free pyrrolidinone) form upon prolonged exposure to moisture or acidic conditions .
Advanced:
Accelerated stability studies (40°C/75% RH) show a 10% degradation over 30 days, with LC-MS identifying hydrolyzed byproducts (e.g., benzyl alcohol and 3-pyrrolidinone). Storage with molecular sieves (3Å) extends shelf life by reducing residual moisture .
Q. How is this compound utilized in the synthesis of complex heterocycles?
Basic:
It serves as a precursor for N-protected pyrrolidine intermediates in pharmaceuticals. For example, coupling with aryl halides via Buchwald-Hartwig amination yields bioactive spiroquinolines .
Advanced:
In transition-metal catalysis, the Cbz group facilitates enantioselective transformations. A case study demonstrates its use in synthesizing [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates via Pd-catalyzed cross-coupling, achieving >90% enantiomeric excess (ee) with chiral ligands .
Q. How can researchers address contradictions in reported spectral data for derivatives of this compound?
Basic:
Cross-validate data using multiple techniques (e.g., IR, NMR, and HRMS). For instance, conflicting ¹³C NMR assignments for the Cbz carbonyl can be resolved by comparing chemical shifts with structurally analogous compounds like N-Benzoyl-4-piperidone .
Advanced:
Computational methods (DFT calculations) predict NMR chemical shifts and vibrational frequencies, aiding in reconciling experimental discrepancies. A study on 1-acyl-spiropiperidines used B3LYP/6-31G(d) to assign ambiguous signals .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic:
Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause respiratory irritation .
Advanced:
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing toxic gases (CO, NOₓ). Emergency procedures include neutralization with sodium bicarbonate for spills and evacuation protocols for thermal runaway scenarios .
Q. How does the choice of protecting group impact downstream reactivity in pyrrolidinone derivatives?
Basic:
The Cbz group offers orthogonal deprotection (H₂/Pd-C or TFA) compared to Boc (acid-labile) or Fmoc (base-labile) groups, enabling sequential functionalization in multi-step syntheses .
Advanced:
Comparative studies show that Cbz-protected pyrrolidinones exhibit higher stability in radical reactions compared to acetylated analogs, making them preferable for photoredox catalysis .
Q. What analytical strategies validate the purity of this compound for pharmacological studies?
Basic:
HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) achieves baseline separation of impurities. Acceptance criteria: ≥98% purity .
Advanced:
Chiral HPLC or SFC (supercritical fluid chromatography) is mandatory for enantiopure derivatives. A recent method using Chiralpak IA-3 achieved resolution of R and S isomers with a 95:5 hexane/isopropanol mobile phase .
Q. What are the emerging applications of this compound in biocatalysis?
Basic:
Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes one enantiomer, yielding chiral building blocks for drug candidates .
Advanced:
Immobilized whole-cell biocatalysts (e.g., E. coli expressing nitrilase) enable gram-scale synthesis of (S)-configured pyrrolidinones with >99% ee, reducing reliance on metal catalysts .
Q. How should researchers design experiments to explore novel reactivity of this compound?
Basic:
Apply the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: control experiments; Outcome: product yield/purity) to structure hypothesis-driven studies .
Advanced:
High-throughput screening (HTS) with robotic liquid handlers identifies optimal catalysts/solvents. For example, a 96-well plate screening of 20 ligands and 5 solvents accelerated the discovery of a Ru-catalyzed asymmetric hydrogenation protocol .
Properties
IUPAC Name |
benzyl 3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEUQNJRXMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340057 | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-02-6 | |
Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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